

# CCT244747: A Comparative Guide to Its Kinase Selectivity Profile

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## Compound of Interest

Compound Name: CCT244747

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This guide provides a detailed comparison of the kinase selectivity profile of **CCT244747**, a potent and orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1). The information presented herein is supported by experimental data to offer an objective assessment of its performance against other kinases.

## Quantitative Kinase Inhibition Profile

**CCT244747** demonstrates high potency and selectivity for its primary target, CHK1, with an IC<sub>50</sub> value of 8 nmol/L.<sup>[1][2]</sup> Its selectivity has been evaluated against a broad panel of human kinases, revealing a favorable profile with significantly lower activity against most other kinases.

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **CCT244747** against its primary target and other key kinases.

Kinase Target	IC <sub>50</sub> (nmol/L)	Fold Selectivity vs. CHK1
CHK1	8	1
FLT3	600	75
CHK2	>10,000	>1,250
CDK1	>10,000	>1,250

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Furthermore, in a broad kinase screen at a concentration of 1  $\mu$ M, **CCT244747** exhibited greater than 50% inhibition against only 8 out of 140 kinases.[\[1\]](#)[\[2\]](#) At a higher concentration of 10  $\mu$ M, the inhibitor showed 80% or more inhibition against just 9 out of 121 kinases, underscoring its high selectivity.[\[1\]](#) Besides CHK1, other kinases that showed some degree of inhibition by **CCT244747** at 1  $\mu$ M include IRAK1, TrKA, RSK, AMPK, NUA1, Aurora B, and MAP4K.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The kinase selectivity of **CCT244747** was determined through a series of robust in vitro assays:

**Radiometric Protein Phosphorylation Assay:** The primary screening of **CCT244747** against a large panel of human kinases was conducted using a radiometric protein phosphorylation assay.[\[1\]](#) This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. The assays were performed in the presence of ATP at a concentration approximate to the  $K_m$  for each respective kinase, ensuring physiologically relevant conditions.[\[1\]](#) The percentage of remaining kinase activity was calculated to determine the inhibitory effect of **CCT244747**.[\[1\]](#)

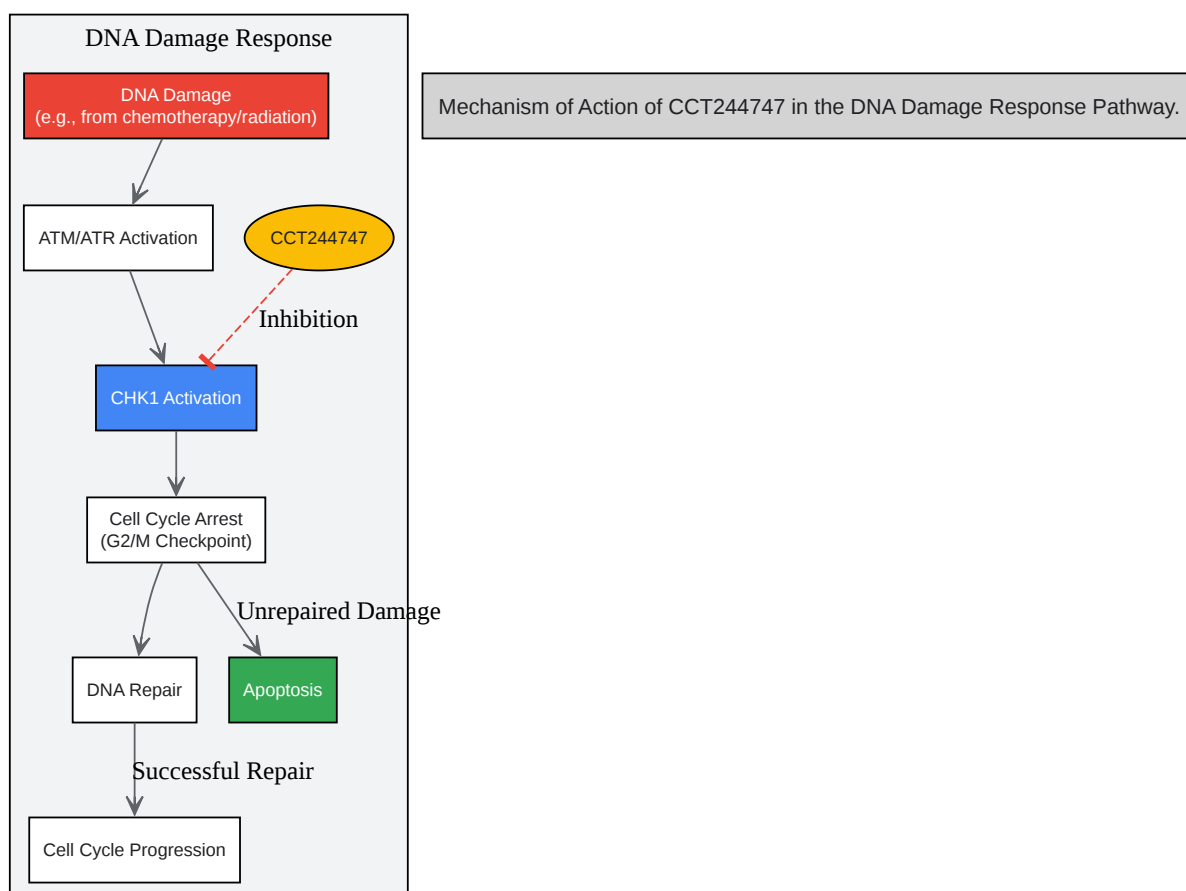
**Commercial Kinase Assay Kits:** For specific kinases, commercially available assay kits were utilized. The  $IC_{50}$  value against FLT3 and CHK2 was determined using the Z'-Lyte assay from Invitrogen.[\[1\]](#)[\[2\]](#) This assay is based on fluorescence resonance energy transfer (FRET) to measure kinase activity.

**DELFI Assay:** The inhibitory activity against CDK1 was assessed using a DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) assay.[\[1\]](#)[\[2\]](#)[\[4\]](#) This time-resolved fluorescence-based assay provides a sensitive method for quantifying kinase activity.

## Signaling Pathway and Mechanism of Action

**CCT244747**'s primary target, CHK1, is a critical component of the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest, primarily at the G2/M checkpoint. This pause allows time for DNA repair. By inhibiting CHK1, **CCT244747** abrogates this checkpoint, causing cells with damaged DNA to prematurely enter mitosis, a process that ultimately leads to mitotic

catastrophe and apoptosis. This mechanism of action makes **CCT244747** a potent sensitizer to genotoxic cancer therapies.



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Caption: Mechanism of Action of **CCT244747**.

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